

Spectroscopic Profile of 4-aminotetrahydro-2H-pyran-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-aminotetrahydro-2H-pyran-4-carboxylic acid
Cat. No.:	B112575

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the novel heterocyclic amino acid, **4-aminotetrahydro-2H-pyran-4-carboxylic acid**. This compound, a valuable building block in medicinal chemistry, has been characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the experimental protocols and present the spectral data in a clear, tabulated format for ease of reference and comparison.

Spectroscopic Data Summary

The empirical formula for **4-aminotetrahydro-2H-pyran-4-carboxylic acid** is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol. [1] The structural and spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Due to the absence of specific experimental data in the public domain, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its functional groups and structural analogs. The tetrahydropyran ring is expected to adopt a chair conformation, leading to distinct signals for axial and equatorial protons.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-12	br s	1H	-COOH
~7-8	br s	2H	-NH ₂
~3.6-3.8	m	2H	H-2e, H-6e
~3.4-3.6	m	2H	H-2a, H-6a
~2.0-2.2	m	2H	H-3e, H-5e
~1.6-1.8	m	2H	H-3a, H-5a

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~175-180	-COOH
~65-70	C-2, C-6
~55-60	C-4
~30-35	C-3, C-5

Infrared (IR) Spectroscopy Data

The IR spectrum of **4-aminotetrahydro-2H-pyran-4-carboxylic acid** is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and primary amine functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (from COOH)
~3300	Medium	N-H stretch (asymmetric)
~3200	Medium	N-H stretch (symmetric)
2980-2850	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (from COOH)
~1600	Medium	N-H bend (scissoring)
1440-1395	Medium	O-H bend
1320-1210	Strong	C-O stretch
~1100	Strong	C-O-C stretch (ether)

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Fragmentation Data

m/z	Proposed Fragment
145	[M] ⁺
100	[M - COOH] ⁺
83	[M - COOH - NH ₃] ⁺
72	[C ₄ H ₈ O] ⁺
45	[COOH] ⁺

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of amino acid derivatives.

NMR Spectroscopy

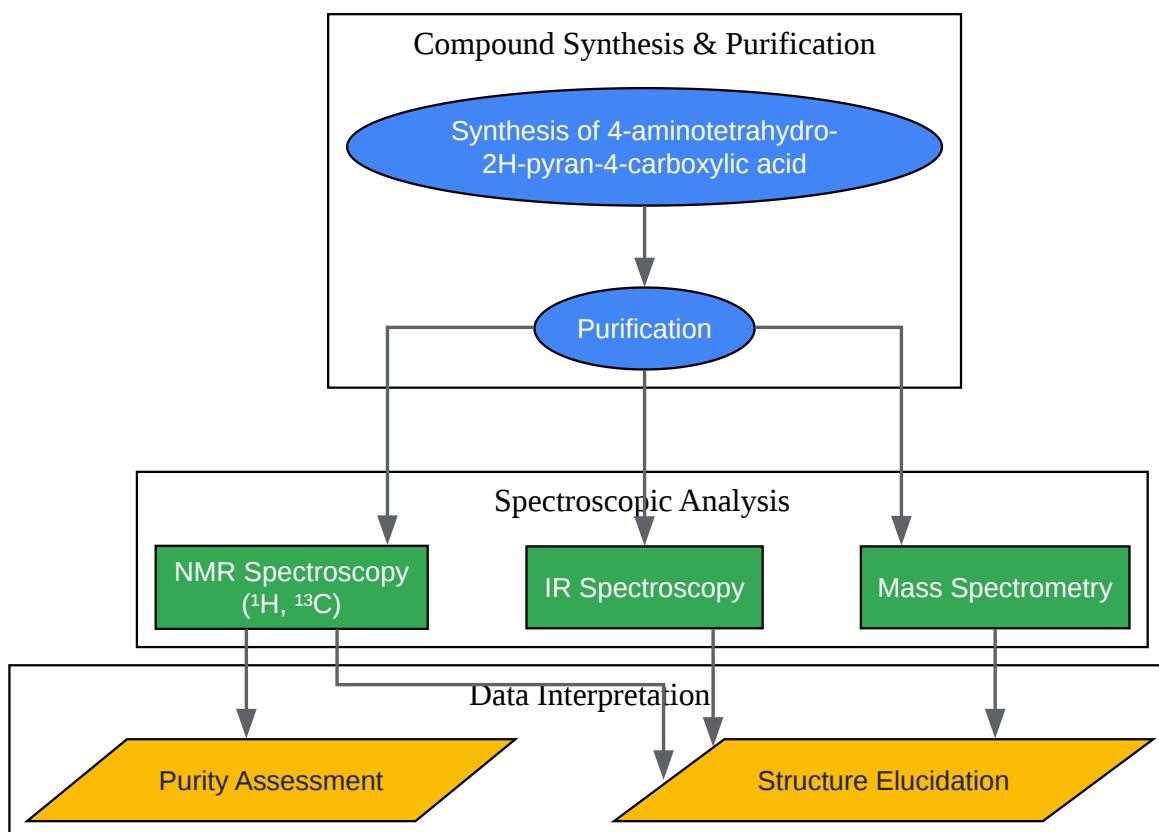
High-resolution ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

- Sample Preparation: Approximately 10-20 mg of **4-aminotetrahydro-2H-pyran-4-carboxylic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D_2O) or dimethyl sulfoxide- d_6 (DMSO-d_6). Tetramethylsilane (TMS) is typically used as an internal standard.
- ^1H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

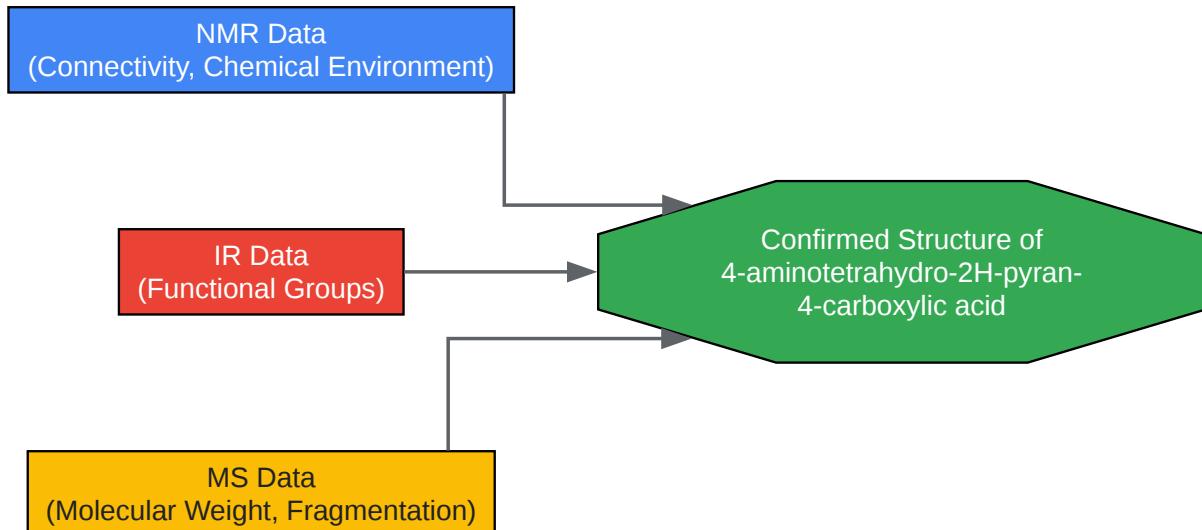
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: As a solid compound, the sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI) source.

- Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or, if volatile enough, through a gas chromatograph.
- Ionization: In the EI source, the sample is bombarded with a beam of electrons (typically at 70 eV) to generate positively charged molecular ions and fragment ions.
- Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.


Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4-aminotetrahydro-2H-pyran-4-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Integration of spectroscopic data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID(39124-20-4) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-aminotetrahydro-2H-pyran-4-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112575#spectroscopic-data-for-4-aminotetrahydro-2h-pyran-4-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com